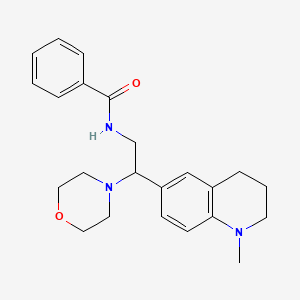
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholinoethyl)benzamide, also known as MTEB, is a compound that has been studied for its potential use in various scientific research applications. This compound is synthesized through a complex process and has been found to have a mechanism of action that affects certain biochemical and physiological processes in the body. In
Aplicaciones Científicas De Investigación
Asymmetric Synthesis and NMR Reference Data
The compound's structural core, the 1,2,3,4-tetrahydroquinoline moiety, is a critical component in the asymmetric synthesis of the Hancock alkaloid family, which includes (-)-cuspareine, (-)-galipinine, (-)-galipeine, and (-)-angustureine. These syntheses involve conjugate additions and intramolecular Buchwald-Hartwig coupling to form the tetrahydroquinoline ring, with the compound serving as a model for generating the required C-2 stereogenic center. The research also provides unambiguously corrected NMR data for these compounds, offering a valuable reference for future synthetic endeavors (Davies et al., 2018).
Sigma-2 Receptor Probe Development
The compound has also been utilized in the development of novel sigma-2 receptor probes, exemplified by radiolabeled benzamide analogues, which are evaluated for their binding affinities to sigma-2 receptors in vitro. These probes, particularly [3H]RHM-1, demonstrate high affinity for sigma-2 receptors, indicating their potential utility in studying sigma-2 receptor involvement in various physiological and pathological processes (Xu et al., 2005).
Antipsychotic Agent Evaluation
The compound's framework has been adapted in the synthesis of heterocyclic carboxamides, aimed at evaluating their potential as antipsychotic agents. These analogues have been assessed for their in vitro binding to dopamine D2 and serotonin 5-HT2 receptors, and in vivo for their ability to antagonize specific behavioral responses in mice. This research highlights the compound's relevance in the development of novel therapeutics for psychiatric disorders (Norman et al., 1996).
Novel Syntheses and Applications
In addition, the compound has facilitated novel synthetic routes and applications in medicinal chemistry, such as the synthesis of substituted N-(2,4-dioxo-1,2,3,4-tetrahydroquinazolinyl)benzamides, which have potential pharmacological applications. These syntheses demonstrate the compound's versatility and importance in the development of new chemical entities with therapeutic potential (Chau et al., 1982).
Propiedades
IUPAC Name |
N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-25-11-5-8-19-16-20(9-10-21(19)25)22(26-12-14-28-15-13-26)17-24-23(27)18-6-3-2-4-7-18/h2-4,6-7,9-10,16,22H,5,8,11-15,17H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNMWXLRHZWLQAH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=CC=C3)N4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

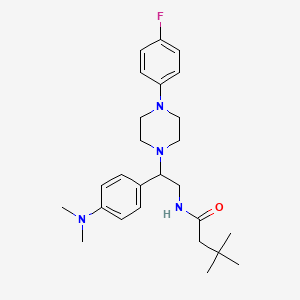
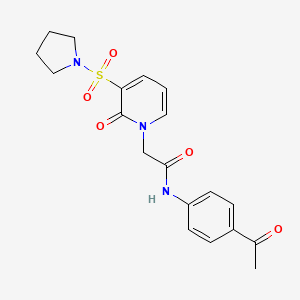
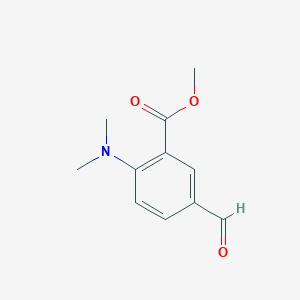
![N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzofuran-2-carboxamide](/img/structure/B2805627.png)



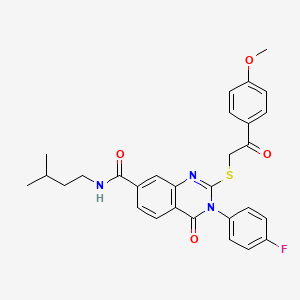
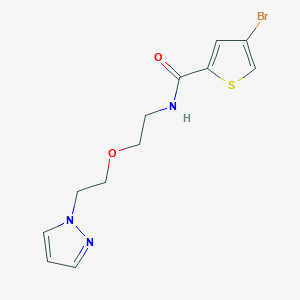
![6-[(7-Nitro-2,1,3-Benzoxadiazol-4-Yl)sulfanyl]hexan-1-Ol](/img/structure/B2805637.png)
![N-(2-(dimethylamino)ethyl)-N-(6-fluorobenzo[d]thiazol-2-yl)cyclobutanecarboxamide hydrochloride](/img/structure/B2805639.png)
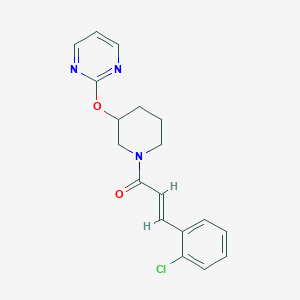
![2-(4-Fluorophenoxy)-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]acetamide](/img/structure/B2805642.png)
![2-{2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-2-oxoethyl}-5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-3(2H)-one](/img/no-structure.png)